molecular formula C3H2F3N3O B1430050 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine CAS No. 35488-61-0

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

Cat. No. B1430050
CAS RN: 35488-61-0
M. Wt: 153.06 g/mol
InChI Key: JLJOXFKBHBRFNH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group has seen significant advancements in recent years . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors . The HOMO and LUMO energies can be determined using the time-independent DFT technique .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary: Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized from 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine, have found extensive applications in the field of pharmaceuticals . They are used in the development of various drugs due to their broad-spectrum pharmaceutical activity .
    • Method: A convenient approach for the construction of these compounds has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
    • Results: This method provides a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
  • Drug Development

    • Summary: Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group significantly improves the physicochemical and pharmacological properties of the parent molecules .
    • Method: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
    • Results: These drugs have been used for various diseases and disorders .
  • Antidepressant Medication

    • Summary: Fluoxetine (Prozac), an antidepressant, contains a trifluoromethyl group . It is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and bulimia nervosa .
    • Method: Fluoxetine works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
    • Results: It has been shown to significantly reduce the symptoms of depression and anxiety .
  • Anti-inflammatory Medication

    • Summary: Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug, also contains a trifluoromethyl group . It is used to relieve pain, tenderness, swelling, and stiffness caused by arthritis .
    • Method: Celecoxib works by reducing hormones that cause inflammation and pain in the body .
    • Results: It has been shown to effectively reduce pain and inflammation in individuals with arthritis .
  • HIV Treatment

    • Summary: Efavirenz (Sustiva), an HIV reverse transcriptase inhibitor, contains a trifluoromethyl group . It is used in combination with other medications to treat human immunodeficiency virus (HIV) infection .
    • Method: Efavirenz works by decreasing the amount of HIV in the blood .
    • Results: While it does not cure HIV or AIDS, it has been shown to slow the spread of HIV infection and decrease the occurrence of illnesses associated with HIV .
  • Insecticide

    • Summary: Sulfoxaflor is a systemic insecticide that contains a trifluoromethyl group . It is used to control sap-feeding insects, such as aphids and whiteflies .
    • Method: Sulfoxaflor works by disrupting the nervous system of insects, causing paralysis and death .
    • Results: It has been shown to effectively control populations of sap-feeding insects, reducing damage to crops .
  • Migraine Treatment

    • Summary: Ubrogepant is a medication used for acute migraine with or without visual disturbances .
    • Method: Ubrogepant is an oral medication that is taken at the onset of a migraine attack .
    • Results: It has been shown to effectively reduce the symptoms of a migraine attack .
  • Organic Light-Emitting Diodes

    • Summary: 3-(Trifluoromethyl)phenyl-substituted 9,10-Diarylanthracene derivatives are used in the production of blue organic light-emitting diodes .
    • Method: The synthesis of these derivatives involves the use of readily available starting materials .
    • Results: These derivatives have been shown to possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
  • Fungicide

    • Summary: Trifluoromethyl-substituted pyridine derivatives have been found to show higher fungicidal activity than chlorine and other derivatives .
    • Method: These derivatives are synthesized and then applied to crops to control fungal infections .
    • Results: They have been shown to effectively control fungal infections, reducing damage to crops .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice about safety precautions. For example, some compounds may be harmful if swallowed, cause skin irritation, or may cause respiratory irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJOXFKBHBRFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

CAS RN

35488-61-0
Record name 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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